N-Isopropyl Carvedilol

Descripción

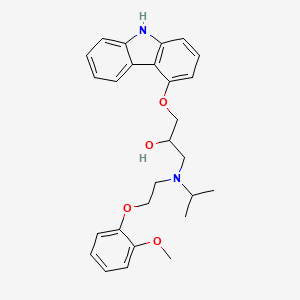

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-propan-2-ylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUBFKUWSKDUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732013 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-01-1 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Isopropyl Carvedilol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4HQ9ZD24X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of N Isopropyl Carvedilol

Strategies for the Direct Synthesis of N-Isopropyl Carvedilol (B1668590)

The direct synthesis of N-Isopropyl Carvedilol, chemically identified as 1-(9H-Carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]-2-propanol opulentpharma.com, is not as extensively documented as that of its parent compound, Carvedilol. However, its synthesis can be achieved by adapting established methods for β-amino alcohols. The primary route involves the nucleophilic opening of an epoxide ring by a specific secondary amine.

The most logical pathway is the condensation of 4-(oxiran-2-ylmethoxy)-9H-carbazole with N-isopropyl-2-(2-methoxyphenoxy)ethylamine. This reaction parallels the standard synthesis of Carvedilol, which uses the primary amine 2-(2-methoxyphenoxy)ethylamine (B47019) jocpr.comderpharmachemica.comgpatindia.com.

Optimization of the synthesis of this compound would focus on maximizing the yield and purity by carefully controlling reaction parameters. Drawing from optimized procedures for Carvedilol, key variables would include the choice of solvent, reaction temperature, and the molar ratio of reactants. google.comgoogle.com.

Research on related syntheses has shown that solvents play a critical role. For instance, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) have been used to limit the formation of certain impurities. google.com. Alcohols such as isopropanol (B130326) are also common, often in the presence of a base like potassium carbonate to facilitate the reaction. google.com. The reaction temperature is typically elevated, often to the reflux temperature of the chosen solvent, to drive the reaction to completion. google.comgoogle.com.

A summary of reaction conditions adapted from Carvedilol synthesis that would be relevant for optimizing this compound production is presented below.

| Parameter | Condition | Rationale / Impact | Source(s) |

| Solvent | Isopropanol, Monochlorobenzene, DMSO | Influences reaction rate and impurity profile. DMSO can minimize certain byproducts. | google.comgoogle.comgoogle.com |

| Base | Potassium Carbonate, Triethylamine | Neutralizes any acidic species and can catalyze the epoxide opening. | google.comgoogleapis.com |

| Temperature | 50°C - 125°C (Reflux) | Higher temperatures increase reaction rate but may also promote side reactions. | google.comgoogle.com |

| Reactant Ratio | Excess of amine | Using an excess of the amine component can help to minimize the formation of dimeric impurities where the epoxide reacts with the product. | google.com |

| Purification | Crystallization from solvents like ethyl acetate; formation of acid addition salts (e.g., oxalate). | Removes unreacted starting materials and impurities to yield a product of high purity. | google.comgoogle.com |

This compound is recognized as a potential impurity in the synthesis of Carvedilol and related compounds. opulentpharma.com. Its formation would likely arise from the presence of N-isopropyl-2-(2-methoxyphenoxy)ethylamine as an impurity in the 2-(2-methoxyphenoxy)ethylamine starting material, or potentially from a side reaction involving an isopropyl source if present in the reaction medium (e.g., isopropanol as a solvent), although the latter is less direct.

The major focus in Carvedilol synthesis has been the minimization of the "bis-impurity," where a second molecule of 4-(oxiran-2-ylmethoxy)-9H-carbazole reacts with the secondary amine of the newly formed Carvedilol molecule. derpharmachemica.comgoogle.com. The strategies developed to prevent this and other side reactions are directly applicable to achieving a cleaner synthesis of this compound.

Several advanced strategies have been developed to circumvent impurity formation:

Use of Protected Intermediates: One effective method involves protecting the amine functionality of the side chain. For example, reacting 4-(oxiran-2-ylmethoxy)-9H-carbazole with N-benzylated 2-(2-methoxyphenoxy)ethylamine minimizes the formation of the bis-derivative. google.com. A subsequent debenzylation step is required to yield the final product.

Oxazolidinone Chemistry: A robust strategy involves the use of a 5-substituted-2-oxazolidinone intermediate. jetir.orgresearchgate.net. In this approach, 4-hydroxycarbazole (B19958) is first reacted with an intermediate like 5-(chloromethyl)oxazolidin-2-one to form 5-((9H-carbazol-4-yloxy)methyl)oxazolidin-2-one. researchgate.net. This intermediate is then coupled with the desired amine, followed by hydrolysis to yield the final β-amino alcohol. This pathway prevents the formation of the bis-impurity by protecting the hydroxyl group and the amine nitrogen within the oxazolidinone ring during the key C-N bond formation step. researchgate.netresearchgate.net.

| Strategy | Description | Advantage | Source(s) |

| Amine Protection | The amine side chain is protected with a group like benzyl (B1604629) prior to reaction with the epoxide. The protecting group is removed in a final step. | Minimizes the formation of dimeric "bis-impurity" by preventing the product from acting as a nucleophile. | google.com |

| Oxazolidinone Intermediate | The amino alcohol backbone is pre-formed as a stable oxazolidinone ring, which is then sequentially reacted with the carbazole (B46965) and amine moieties. | Avoids the direct reaction of a reactive epoxide with an amine, preventing multiple side products. | jetir.orgresearchgate.netgoogle.com |

| Solvent Selection | Using specific solvents, such as DMSO, can alter the reaction pathway and reduce the percentage of key impurities formed. | Simple process modification without adding extra synthetic steps. | google.com |

Optimization of Synthetic Routes and Reaction Conditions

Design and Synthesis of this compound Analogs for Structure-Function Elucidation

While literature specifically detailing the synthesis of this compound analogs is sparse, extensive research on the synthesis of Carvedilol analogs provides a clear blueprint for potential modifications to the this compound structure. These modifications typically target the carbazole ring system, the phenoxy group, or the linker chain to probe structure-activity relationships (SAR). nih.govacs.org. For instance, studies on Carvedilol have shown that N-substitutions, such as the N-isopropyl group, can significantly impact biological activity, often eliminating α1-adrenergic blocking activity. gpatindia.com.

The chemical modification of this compound to create novel derivatives would follow established synthetic organic chemistry principles. Based on the synthesis of Carvedilol analogs, modifications could be introduced at several key positions:

Carbazole Ring Modification: Introducing substituents (e.g., fluorine, methyl) onto the carbazole ring system. This is typically achieved by starting with a correspondingly substituted 4-hydroxycarbazole precursor. nih.gov.

Phenoxy Group Modification: Altering or replacing the 2-methoxyphenoxy group. This would involve synthesizing analogs of the N-isopropyl-2-(aryloxy)ethylamine side chain precursor with different substitution patterns on the aromatic ring.

Linker Chain Alteration: The length and composition of the chain connecting the amine to the phenoxy group can be modified. For example, amide linkages have been prepared as alternatives to the ether linkage by reacting a carbazole-derived acid with the amine side chain. acs.org.

The table below shows examples of modifications made to the parent Carvedilol structure, which could be hypothetically applied to this compound.

| Modification Type | Example of Analog (Derived from Carvedilol) | Synthetic Approach | Source(s) |

| Carbazole Isomerism | 2-Hydroxycarvedilol derivative | Reaction of 2-hydroxycarbazole-derived epoxide with the amine side chain. | acs.org |

| Linker Elongation | Homologated Carvedilol analogs | Reaction of the amine side chain with homologated epoxides derived from 4-hydroxycarbazole. | nih.gov |

| Linker Cyclization | Lactam derivatives | Cyclization of the parent amino alcohol with chloroacetyl chloride. | nih.gov |

| Carbazole N-Alkylation | N-Alkylated Carvedilol | Reaction of carbazole with epichlorohydrin (B41342), followed by ring opening with an amine. | acs.org |

4-(oxiran-2-ylmethoxy)-9H-carbazole: This key epoxide intermediate is prepared via the reaction of 4-hydroxycarbazole with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide. jocpr.comgpatindia.com. The 4-hydroxycarbazole starting material can itself be synthesized through a Fischer indole-type synthesis, starting from the condensation of phenylhydrazine (B124118) and 1,3-cyclohexanedione (B196179) to form a hydrazone, which is then cyclized and dehydrogenated. beilstein-journals.org.

N-isopropyl-2-(2-methoxyphenoxy)ethylamine: This secondary amine is the defining precursor for introducing the N-isopropyl group. While its specific synthesis is not detailed in the reviewed literature, it can be readily prepared through standard methods such as:

The reductive amination of 2-(2-methoxyphenoxy)acetaldehyde (B142970) with isopropylamine.

The direct N-alkylation of 2-(2-methoxyphenoxy)ethylamine using an isopropylating agent like 2-bromopropane (B125204) in the presence of a base.

Structural Characterization and Stereochemical Investigations of N Isopropyl Carvedilol

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of N-Isopropyl Carvedilol (B1668590)

The definitive identification and structural elucidation of N-Isopropyl Carvedilol rely on a combination of advanced chromatographic and spectroscopic techniques. These methods are crucial for separating it from the active pharmaceutical ingredient (API) and other related substances, as well as for confirming its molecular structure.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the separation and quantification of this compound. Stability-indicating methods have been developed that can effectively separate Carvedilol from its numerous process-related and degradation impurities, including this compound, in a single run. sci-hub.st One such method utilizes a Purosphere STAR RP 18-endcapped column with a gradient elution program. sci-hub.st In a study investigating degradation products under various stress conditions, UPLC coupled with mass spectrometry was used to identify this compound, detecting its protonated molecular ion ([M+H]+) at a mass-to-charge ratio (m/z) of 449. researchgate.net

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the identity of impurities. The detection of the specific molecular ion for this compound provides unambiguous evidence of its presence and confirms its molecular weight. researchgate.net

While specific published ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and detailed Infrared (IR) spectra for this compound are not readily found in surveyed academic literature, these techniques are standard for full structural confirmation. For comparison, extensive NMR studies have been conducted on the parent compound, Carvedilol, allowing for the unequivocal assignment of all proton and carbon signals using two-dimensional experiments like COSY, HMQC, and HMBC. researchgate.netnih.gov Similar analysis of this compound would be expected to show characteristic signals for the additional isopropyl group—namely, a methine proton signal and two methyl proton signals in the ¹H NMR spectrum, along with corresponding carbon signals in the ¹³C NMR spectrum—in addition to the signals corresponding to the core Carvedilol structure. IR spectroscopy of Carvedilol shows characteristic peaks for its functional groups researchgate.net; the spectrum of this compound would be broadly similar, but with potential shifts in bands associated with the amine group due to the tertiary amine structure.

Interactive Table 1: Chromatographic Conditions for the Analysis of this compound This table outlines a validated HPLC method capable of separating this compound from the parent compound, Carvedilol.

| Parameter | Condition | Reference |

| Column | Purosphere STAR RP 18-endcapped (250×4 mm, 3 µm) | sci-hub.st |

| Mobile Phase A | Acetonitrile:Buffer (10:1000 v/v) | sci-hub.st |

| Mobile Phase B | Methanol:Acetonitrile:Buffer (500:400:150 v/v/v) | sci-hub.st |

| Buffer | 20 mM Potassium dihydrogen phosphate (B84403) with 1 ml triethylamine, pH adjusted to 2.8 | sci-hub.st |

| Flow Rate | 1.0 ml/min | sci-hub.st |

| Detection | UV at 226 nm and 240 nm | sci-hub.st |

| Column Temp. | 50°C | sci-hub.st |

Stereochemical Purity and Enantiomeric Analysis of this compound

Like its parent compound, this compound possesses a single stereocenter at the C-2 position of the propan-2-ol linker, meaning it can exist as a racemic mixture of two enantiomers: (S)-N-Isopropyl Carvedilol and (R)-N-Isopropyl Carvedilol. The investigation of these stereoisomers is critical, as pharmacological activity in the arylethanolamine class of beta-blockers is typically stereoselective.

This compound is generally not a target of deliberate synthesis but rather an impurity that can arise from side reactions, such as the alkylation of the secondary amine of Carvedilol or the use of impure precursors during manufacturing. jocpr.comgoogleapis.com As such, dedicated enantioselective synthesis routes for this specific compound are not described in the literature. It is typically formed as a racemate.

The analysis of its stereochemical purity and the separation of its enantiomers would rely on the same advanced chiral separation techniques developed for Carvedilol. These methods are essential for quantifying the enantiomeric composition and for isolating individual isomers for further study.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common approach for enantiomeric separation. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. For instance, a Phenomenex Lux-cellulose–4 column has been successfully used to resolve the enantiomers of Carvedilol using a mobile phase of isopropanol (B130326) and n-heptane. jocpr.com Similarly, a Chiralpak IC column, which uses cellulose tris-(3,5-dichlorophenylcarbamate) as the stationary phase, has demonstrated excellent resolution of Carvedilol enantiomers. researchgate.net

Chiral Capillary Electrophoresis (CE): This technique offers an alternative with high separation efficiency. Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte. Various cyclodextrins (CDs), such as β-CD, hydroxypropyl-β-CD (HP-β-CD), and randomly methylated β-CD (RAMEB), have proven effective as chiral selectors for separating Carvedilol enantiomers by forming transient diastereomeric complexes with differing electrophoretic mobilities. mdpi.com Baseline separation can be achieved using a simple phosphate buffer at low pH with β-CD as the selector. mdpi.com

The pharmacological profile of Carvedilol is distinctly stereoselective, providing a critical framework for predicting the likely properties of this compound enantiomers.

Pharmacology of Carvedilol Stereoisomers: The racemic mixture of Carvedilol exhibits both non-selective β-adrenoceptor blocking activity and α1-adrenoceptor blocking activity. pharmgkb.orgnih.gov These dual actions are attributed to different enantiomers:

(S)-Carvedilol: This enantiomer is a potent blocker of both β- and α1-adrenergic receptors. The β-blocking activity is almost exclusively associated with the (S)-isomer. nih.govnih.gov

(R)-Carvedilol: This enantiomer is a selective α1-adrenoceptor blocker and is devoid of significant β-blocking activity. pharmgkb.orgnih.gov

This stereoselectivity means that the two enantiomers have complementary, but different, pharmacological effects. pharmgkb.org

Inferred Pharmacology of this compound Enantiomers: While direct pharmacological studies on the individual enantiomers of this compound are not available in the reviewed literature, a comparative analysis can be inferred based on established structure-activity relationships (SAR) for β-blockers. The secondary amine and its N-alkyl substituent (an isopropyl group in Carvedilol) are known to be crucial for interaction with the β-adrenergic receptor. nih.gov The addition of a second isopropyl group to form this compound (a tertiary amine) would significantly alter the steric and electronic properties of this critical pharmacophore. Studies on other Carvedilol analogs have shown that modification of the secondary amine can profoundly impact β-blockade. nih.gov

Based on the profile of the parent compound, it is highly probable that any adrenergic receptor activity of this compound would also be stereoselective. One could hypothesize that the (S)-enantiomer would be more likely to retain any residual β-blocking activity, while α1-blocking effects might be present in both enantiomers, similar to the parent compound. However, the bulky tertiary amine structure might reduce the affinity for both receptors compared to Carvedilol. Without direct experimental data, this comparison remains an inference based on the well-documented pharmacology of Carvedilol.

Interactive Table 2: Comparative Pharmacology of Carvedilol Enantiomers This table summarizes the distinct pharmacological actions of the parent Carvedilol stereoisomers, which serves as a basis for inferring the potential activities of this compound enantiomers.

| Enantiomer | β-Adrenoceptor Blockade | α1-Adrenoceptor Blockade | Primary Effect | Reference |

| (S)-Carvedilol | Yes (Non-selective) | Yes | β- and α1-Blockade | pharmgkb.org, nih.gov, nih.gov |

| (R)-Carvedilol | No / Negligible | Yes | Selective α1-Blockade | pharmgkb.org, nih.gov |

| Racemic Carvedilol | Yes | Yes | Combined β- and α1-Blockade | nih.gov |

Preclinical Pharmacological Characterization: Mechanistic Insights of N Isopropyl Carvedilol

Receptor Binding Affinity and Selectivity Profiling of N-Isopropyl Carvedilol (B1668590)

Adrenergic Receptor Subtype Interactions (e.g., β1, β2, α1)

Direct and specific data on the binding affinity and selectivity of N-Isopropyl Carvedilol for adrenergic receptor subtypes (β1, β2, and α1) are not detailed in the available scientific literature. Carvedilol, the parent molecule, is known to be a non-selective antagonist at β1- and β2-adrenergic receptors and an antagonist at α1-adrenergic receptors. wikipedia.orggoodrx.comnih.gov This multi-receptor blockade contributes to its therapeutic effects in cardiovascular diseases. wikipedia.orggoodrx.com

One study on the structure-activity relationships of Carvedilol derivatives provides a general insight, suggesting that N-substitutions, such as with an N-isopropyl group, can lead to the elimination of α1-adrenergic activity. gpatindia.com However, this is a generalized observation and not a specific quantitative analysis of this compound's binding profile. Without dedicated receptor binding assays for this compound, any statements on its specific affinity and selectivity for adrenergic receptors would be speculative.

Cellular and Subcellular Mechanistic Studies of this compound

Modulation of Signal Transduction Pathways and Enzyme Activities

Detailed studies on how this compound modulates specific signal transduction pathways and enzyme activities are not available in the current body of scientific literature. Carvedilol has been shown to influence various signaling cascades, including those involving protein kinase A (PKA), protein kinase G (PKG), and extracellular signal-regulated kinase (ERK), and to inhibit certain enzymes. google.com There is no evidence to suggest that similar studies have been conducted on this compound.

Interaction with Ion Channels and Transport Systems

Specific data on the interaction of this compound with ion channels and transport systems is not available. Carvedilol itself has been shown to interact with potassium and calcium channels, which may contribute to its cardiovascular effects. cbg-meb.nl Furthermore, Carvedilol can influence the activity of transport proteins like P-glycoprotein. google.com However, the pharmacological activity of this compound at these targets has not been documented.

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms

While Carvedilol is recognized for its antioxidant properties, which are attributed to its carbazole (B46965) moiety and are considered to contribute to its therapeutic benefits, there is no direct evidence from preclinical studies on the antioxidant activity or ROS scavenging mechanisms of this compound. nih.govnih.govresearchgate.netoup.comtandfonline.com Studies on Carvedilol metabolites have shown that hydroxylated derivatives possess potent antioxidant activity, in some cases greater than the parent compound. nih.govnih.govresearchgate.netoup.com However, this compound is not one of these typically studied metabolites, and its potential for antioxidant effects remains uninvestigated.

Nitric Oxide (NO) Interaction and Quenching Mechanisms

This compound's parent compound, Carvedilol, has demonstrated a notable ability to interact directly with nitric oxide (NO). nih.gov This interaction is significant as NO is a critical signaling molecule involved in numerous physiological and pathophysiological processes. nih.gov The NO quenching capacity of Carvedilol may have diverse clinical implications depending on the local concentration and function of NO in tissues where the drug is distributed. nih.gov

Electron paramagnetic resonance (EPR) spectrometry studies have been instrumental in elucidating this interaction. In a cell-free system, Carvedilol was shown to attenuate the NO-dependent reduction of carboxy-2-phenyl-4,4,5,5-tetramethyl-imidazoline-1-oxyl-3-oxide (cPTIO), a process induced by an NO donor. nih.gov This indicates a direct scavenging effect on NO. The study also revealed that Carvedilol could prevent the formation of nitrosylhaemoglobin in red blood cells when exposed to an NO solution. nih.gov

The lipophilic nature of Carvedilol allows it to associate with cells, and this cell-associated form also effectively reduces intracellular NO concentrations. nih.gov In endothelial cells loaded with a fluorescent NO indicator, Carvedilol, but not another beta-blocker like labetalol, attenuated the NO-induced fluorescence. nih.gov This suggests a specific chemical property of the Carvedilol molecule is responsible for this effect, independent of its adrenoceptor blocking activity. The IC50 value for this NO quenching effect was found to be similar to its antioxidant IC50, suggesting a potential link between these two properties. nih.gov

Furthermore, Carvedilol has been shown to protect cells from NO-induced toxicity. nih.gov Pre-treatment with Carvedilol significantly attenuated cell death induced by an NO donor. nih.gov This protective effect is attributed to both free and cell-associated Carvedilol quenching NO. nih.gov While it has been postulated that Carvedilol might increase local NO concentration by eliminating free radicals that would otherwise inactivate NO, these findings demonstrate a direct NO scavenging activity. nih.gov

Some studies suggest that the hemodynamic effects of Carvedilol are in part dependent on endogenous NO production, as its blood pressure-lowering effect is associated with an increase in plasma NO levels and is impaired by NO synthase (NOS) inhibition. researchgate.net Interestingly, in stimulated cardiac myocytes, Carvedilol was found to increase NO synthesis through a beta-adrenoceptor-independent mechanism, an effect not observed with other beta-blockers like propranolol (B1214883) or atenolol. researchgate.net

In Vitro Pharmacodynamic Characterization of this compound Analogs

Cell-based assays are fundamental tools in pharmacology for determining the biological activity of a compound by measuring its physiological response at the cellular level. intertek.com These assays are crucial for quantifying a product's efficacy and its ability to produce a specific biological effect. intertek.com A variety of cell-based assay models can be employed to characterize the activity of this compound and its analogs, including cell proliferation/inhibition assays, cell signaling assays, and binding assays. intertek.com

For instance, the parent compound Carvedilol has been studied in various cell-based models. In human aortic endothelial cells (HAECs), Carvedilol was shown to inhibit tumor necrosis factor-α (TNF-α)–stimulated activation of endothelial transcription factors and the expression of adhesion molecules. ahajournals.org This was demonstrated by measuring the reduction in the adhesiveness of human mononuclear cells to the endothelial cells pre-treated with Carvedilol. ahajournals.org Such assays help to elucidate the anti-inflammatory properties of the compound.

The antiproliferative effects of Carvedilol have also been assessed using cell-based assays. nih.govgoogle.com For example, its ability to inhibit the proliferation of smooth muscle cells has been investigated. ahajournals.org The impact of Carvedilol and its enantiomers on UV-induced immunosuppression has been examined using contact hypersensitivity (CHS) response in mouse models, which involves the analysis of lymphocyte function. nih.gov Flow cytometry analysis within these studies can confirm changes in specific cell populations, such as a reduction in regulatory T-cells (Tregs). nih.gov

To investigate the direct cytoprotective effects of compounds, cell viability assays are often used. For example, the effect of the epoxyeicosatrienoic acid analog PVPA on cyclosporine-induced nephrotoxicity was studied in vitro using NRK-52E kidney cells. nih.gov Cell viability was assessed by MTT assay, and apoptosis was determined by TUNEL staining. nih.gov Similar assays could be applied to this compound to understand its direct effects on various cell types.

The table below summarizes different types of cell-based assays and their applications in characterizing the biological responses to compounds like this compound.

| Assay Type | Application | Example Findings for Related Compounds |

| Cell Adhesion Assay | Investigates anti-inflammatory potential by measuring the adhesion of immune cells to endothelial cells. | Carvedilol significantly decreased TNF-α–stimulated adhesiveness of human aortic endothelial cells to mononuclear cells. ahajournals.org |

| Cell Proliferation Assay | Determines the antiproliferative or cytotoxic effects of a compound on various cell types, including cancer cells or smooth muscle cells. | Carvedilol has been shown to inhibit smooth muscle cell proliferation. ahajournals.org |

| Apoptosis Assay (e.g., TUNEL) | Quantifies the extent of programmed cell death induced or prevented by a compound. | PVPA, an EET analog, significantly reduced cyclosporine-induced apoptosis in NRK-52E kidney cells. nih.gov |

| Flow Cytometry | Analyzes and sorts cell populations based on their physical and chemical characteristics, useful for studying immune cell responses. | Carvedilol treatment reduced the number of regulatory T-cells (Tregs) in a model of UV-induced immunosuppression. nih.gov |

| Reporter Gene Assay | Measures the activation or inhibition of specific signaling pathways by linking a reporter gene to a responsive promoter. | Could be used to assess the impact of this compound on pathways like NF-κB or AP-1. |

| Cell Viability Assay (e.g., MTT) | Assesses the overall health of a cell population after treatment with a compound to determine cytotoxicity. | PVPA had no deleterious effect on the viability of NRK-52E cells over a wide range of concentrations. nih.gov |

Isolated tissue and organ bath studies are a cornerstone of classical pharmacology, providing a bridge between in vitro cellular assays and in vivo animal models. adinstruments.comnih.gov These ex vivo experiments allow for the investigation of a compound's effect on the contractility and function of intact tissues, such as muscle strips or vascular rings, under controlled physiological conditions. adinstruments.comreprocell.com This methodology is invaluable for delineating the precise mechanisms of action of drugs like this compound and its analogs.

These studies typically involve mounting an isolated tissue, such as a segment of artery, trachea, or intestine, in a chamber filled with a physiological salt solution that is maintained at a constant temperature and aerated with a gas mixture. reprocell.comdovepress.com The tissue's contractile or relaxant responses to the addition of the test compound are then recorded using a force transducer. dovepress.com

For cardiovascular compounds, common preparations include isolated atria to study effects on heart rate and contractility, and aortic or coronary artery rings to assess vasodilatory or vasoconstrictive properties. dovepress.comscholaris.ca For example, in vitro studies on rat isolated right atria, guinea-pig trachea, and rat distal colon have been used to investigate the potency of β-adrenoceptor antagonists at different receptor subtypes. dovepress.com The parent compound, Carvedilol, has been shown to cause vasodilation in isolated vascular preparations, a key component of its antihypertensive effect. nih.gov

The influence of a compound on different receptor systems can be precisely quantified in organ bath experiments. By constructing cumulative concentration-response curves to an agonist in the presence and absence of an antagonist, the potency of the antagonist (often expressed as a pA2 or pKB value) can be determined. dovepress.com This approach has been used to characterize the β-adrenoceptor subtype selectivity of various compounds. dovepress.com

The table below outlines typical isolated tissue preparations and their applications in characterizing the pharmacology of cardiovascular compounds.

| Tissue Preparation | Pharmacological Application | Example Measurement |

| Isolated Aorta/Arterial Rings | Assessment of vasodilation or vasoconstriction. | Measurement of relaxation of pre-constricted vascular rings. |

| Isolated Atria | Evaluation of effects on heart rate (chronotropy) and force of contraction (inotropy). | Recording of the rate and force of spontaneously beating atria. dovepress.com |

| Isolated Tracheal Strips | Investigation of bronchodilator or bronchoconstrictor activity. | Measurement of relaxation of carbachol-induced contraction. dovepress.com |

| Isolated Ileum/Colon | Study of effects on gastrointestinal motility and smooth muscle contraction. | Recording of changes in tension of isolated intestinal segments. dovepress.com |

| Isolated Papillary Muscle | Assessment of direct effects on myocardial contractility. | Measurement of developed tension in electrically stimulated muscle. |

These ex vivo models allow for the detailed characterization of the pharmacodynamic properties of this compound analogs, providing crucial information about their potency, efficacy, and mechanism of action at the tissue level, which is essential before proceeding to more complex in vivo studies.

Cell-Based Assays for Specific Biological Responses

In Vivo Preclinical Pharmacological Modeling and Mechanistic Evaluation of this compound in Animal Systems

In vivo animal models are indispensable for understanding the integrated physiological and pharmacological effects of a new chemical entity like this compound in a whole-organism context. imavita.comzu.edu.pk Both rodent (e.g., mice, rats) and non-rodent (e.g., rabbits, dogs) models are utilized to evaluate the compound's efficacy, mechanism of action, and potential therapeutic applications under physiological and pathological conditions. imavita.com

For a compound related to Carvedilol, a key focus of in vivo studies is its cardiovascular effects. In rodent models, such as spontaneously hypertensive rats or rats made hypertensive with L-NAME (an inhibitor of nitric oxide synthase), the effects of the compound on blood pressure and heart rate can be continuously monitored. researchgate.netscience.gov For example, intravenous administration of Carvedilol to Wistar rats was shown to cause a significant decrease in basal arterial pressure. researchgate.net Non-rodent models, such as rabbits, have been used to assess the effects of topical Carvedilol on intraocular pressure and ocular blood flow, demonstrating its potential for conditions like glaucoma. researchgate.net

Beyond simple hemodynamic measurements, animal models allow for the investigation of more complex physiological mechanisms. For instance, the role of the nitric oxide system in the action of Carvedilol has been explored in rats, where inhibition of NO synthase was found to impair the drug's hemodynamic effects. researchgate.net In mouse models of UV-induced skin carcinogenesis, Carvedilol has been shown to prevent tumor development, and this effect was demonstrated to be independent of its β-blocking activity by using β2-adrenergic receptor knockout mice. nih.gov

Preclinical studies in canine models have also been valuable. In a study on dogs with dilated cardiomyopathy, Carvedilol treatment was shown to improve echocardiographic and neurohormonal variables over a four-month period. science.gov Such studies in larger, non-rodent species can provide data that is more translatable to human physiology.

The table below provides examples of animal models and their applications in elucidating the physiological mechanisms of compounds like this compound.

| Animal Model | Species | Application | Key Findings for Related Compounds |

| Hypertension Model | Rat (e.g., Spontaneously Hypertensive Rat, L-NAME induced) | To evaluate antihypertensive efficacy and mechanism. | Carvedilol significantly decreased basal arterial pressure, an effect dependent on endogenous NO production. researchgate.net |

| Ocular Hypertension Model | Rabbit | To assess effects on intraocular pressure and ocular blood flow. | Topical Carvedilol decreased intraocular pressure and increased iris blood flow. researchgate.net |

| Skin Carcinogenesis Model | Mouse (SKH-1) | To investigate chemopreventive effects and immune modulation. | Carvedilol prevented UV-induced skin tumor development through a mechanism independent of β-blockade. nih.gov |

| Dilated Cardiomyopathy Model | Dog | To evaluate efficacy in heart failure. | Carvedilol improved cardiac function and neurohormonal status. science.gov |

| Myocardial Infarction Model | Rat | To assess cardioprotective effects post-injury. | Carvedilol reduced infarct size and improved ventricular function. researchgate.net |

Following in vivo studies, the analysis of tissues collected from the animal models provides crucial molecular and cellular readouts to deeply understand the mechanistic pathways affected by this compound. This involves a range of biochemical and histological techniques to assess changes in protein expression, signaling pathway activation, gene expression, and tissue morphology.

A key molecular target of Carvedilol and its analogs is the adrenoceptor system, but its effects extend to various other cellular processes. nih.gov In animal models of heart failure, tissue analysis can reveal how the compound modulates neurohumoral factors and cardiac electrophysiological properties. nih.gov For example, in a mouse model, Carvedilol was shown to promote nitric oxide synthase 3 (NOS3)-dependent increases in contractile function. nih.gov This was demonstrated by examining the phosphorylation of key contractile proteins like myosin-binding protein C (MyBP-C) and phospholamban (PLB) in isolated adult ventricular myocytes (AVMs) from both wild-type and NOS3-knockout mice. nih.gov

The antioxidant properties of Carvedilol can be quantified in animal tissues by measuring markers of oxidative stress. nih.gov Furthermore, its anti-inflammatory effects can be assessed by measuring the expression of inflammatory cytokines and adhesion molecules in tissues. nih.gov In a rat model of cyclosporine-induced nephrotoxicity, the administration of an epoxyeicosatrienoic acid analog, PVPA, was shown to inhibit inflammatory cell infiltration into the kidney and reduce oxidative stress. nih.gov

Histological analysis of tissues is also a critical component. For example, in a rat model of myocardial ischemia-reperfusion, a newly synthesized aryloxypropanolamine derivative, PP-36, was shown to significantly reduce the infarct size, which was quantified by staining and measuring the affected area of the left ventricle. dovepress.com Similarly, in studies of cerebral cavernous malformations (CCM) in mice, treatment effects can be evaluated by analyzing the levels of phosphorylated ERK5 (pERK5) in tissue lysates, a key marker in the CCM signaling pathway. embopress.org

The table below summarizes various molecular and cellular readouts that can be obtained from animal tissues to elucidate the mechanistic pathways of this compound.

| Readout Type | Technique | Application | Example Findings for Related Compounds |

| Protein Phosphorylation | Western Blot | To assess the activation state of signaling pathways. | Carvedilol increased phosphorylation of MyBP-C and PLB in a NOS3-dependent manner in mouse heart tissue. nih.gov |

| Protein Expression | Western Blot, Immunohistochemistry | To measure changes in the levels of key proteins. | Carvedilol increased iNOS protein expression in stimulated cardiac myocytes. researchgate.net |

| Gene Expression | RT-PCR, Microarray | To analyze changes in messenger RNA (mRNA) levels for specific genes. | Could be used to assess the effect of this compound on genes related to inflammation, fibrosis, or apoptosis. |

| Histology/Morphology | H&E Staining, Special Stains | To evaluate tissue damage, cellular infiltration, and structural remodeling. | PP-36, a β-blocker analog, significantly reduced infarct size in a rat model of myocardial ischemia. dovepress.com |

| Oxidative Stress Markers | Biochemical Assays | To quantify the extent of oxidative damage and the antioxidant response. | Carvedilol increased the level of antioxidant enzymes in a diabetic animal model. mdpi.com |

| Apoptosis Markers | TUNEL Staining, Caspase Assays | To detect and quantify programmed cell death in tissues. | PVPA attenuated tubular epithelial cell apoptosis in a rat model of cyclosporine-induced nephrotoxicity. nih.gov |

By integrating these in vivo and ex vivo approaches, a comprehensive preclinical pharmacological profile of this compound can be constructed, providing a solid foundation for its potential therapeutic development.

Preclinical Metabolic Disposition and Pharmacokinetic Research of N Isopropyl Carvedilol

In Vitro Metabolic Stability and Metabolite Identification of N-Isopropyl Carvedilol (B1668590)

Enzymatic Pathways and Cytochrome P450 Involvement in Metabolism

There is no specific information available in the reviewed literature detailing the in vitro metabolic stability of N-Isopropyl Carvedilol. Studies on its parent compound, Carvedilol, have extensively characterized its metabolism, identifying Cytochrome P450 (CYP) enzymes such as CYP2D6, CYP2C9, CYP3A4, and CYP1A2 as the primary drivers of its oxidative transformation. nih.govdovepress.comfda.gov However, no similar investigations appear to have been conducted or published for this compound. General literature concerning structurally similar N-isopropyl analogs of other β-blockers suggests that the isopropyl group is less likely to be a primary site of metabolism due to steric hindrance, but this is a generalized observation and not specific data for this compound. efpia.eu

Characterization of Metabolite Structures and Their In Vitro Activity

Consistent with the lack of metabolism studies, there is no information on the potential metabolites of this compound. Consequently, no data exists on the characterization of their chemical structures or their potential in vitro pharmacological activity.

In Vivo Pharmacokinetic Analysis of this compound in Animal Models

Absorption, Distribution, and Elimination Kinetics in Preclinical Species

No in vivo pharmacokinetic studies focusing on this compound in any preclinical animal models have been found in the public domain. Key pharmacokinetic parameters, including absorption rates, volume of distribution, plasma clearance, and elimination half-life, remain uncharacterized. While numerous studies have detailed these parameters for Carvedilol in various species, including rats, this information cannot be extrapolated to its N-isopropyl derivative without direct experimental evidence. nih.govnih.govbiomolther.orgconicet.gov.ar

Comparative Pharmacokinetic Profiles of this compound and Parent Carvedilol Enantiomers

Due to the absence of any in vivo pharmacokinetic data for this compound, a comparative analysis of its profile against the R(+) and S(-) enantiomers of the parent drug, Carvedilol, is not possible. The stereoselective pharmacokinetics of Carvedilol are well-documented, but no corresponding data is available for its N-isopropyl impurity. nih.govnih.gov

Structure Activity Relationship Sar and Computational Studies of N Isopropyl Carvedilol and Its Analogs

Correlative Analysis of Structural Modifications and Preclinical Pharmacological Activity

The pharmacological profile of carvedilol (B1668590) and its analogs is intricately linked to their chemical structures. The structure-activity relationship (SAR) of these compounds has been explored by modifying three main subunits: the carbazole (B46965) moiety, the catechol group, and the linker chain containing the β-amino alcohol functionality. nih.gov

A key structural feature is the N-alkyl substitution on the amino group of the side chain. Bulky N-alkyl groups, such as isopropyl and tert-butyl, are considered important for β-antagonistic activity. pharmaguideline.com However, these same substitutions, including the N-isopropyl group, have been shown to eliminate α1-adrenoceptor activity. gpatindia.com This highlights a critical trade-off in activity based on the nature of the N-substituent. While the (S)-enantiomer of carvedilol blocks both α- and β-adrenergic receptors, the (R)-enantiomer acts as a pure α1-antagonist. mdpi.com

Extensive research involving the synthesis and bioassay of approximately 100 carvedilol analogs has provided significant insight into the SAR for inhibiting store overload-induced calcium release (SOICR) through the RyR2 channel, an activity relevant to treating cardiac arrhythmias. nih.gov These studies, utilizing a single-cell bioassay with a mutant HEK-293 cell line, demonstrated that significant structural alterations are tolerated in all three principal subunits of the carvedilol scaffold while retaining SOICR inhibition. nih.gov For instance, certain novel analogs showed a comparable ability to inhibit SOICR as the parent compound but with greatly reduced β-blockade activity, which could mitigate side effects like bradycardia and hypotension. nih.gov

Preclinical studies have established carvedilol as a compound with multiple actions, including β-adrenoceptor antagonism and vasodilation, the latter primarily from α1-adrenoceptor blockade. nih.gov The modification to N-Isopropyl Carvedilol alters this profile, demonstrating how specific structural changes can fine-tune the pharmacological effects.

Table 1: Activity of Selected Carvedilol Derivatives

| Abbreviation | Compound Name | Activity/mg |

|---|---|---|

| CRV1 | R(+)-O-Desmethylcarvedilol | 1 |

| CRV2 | 8-hydroxy carvedilol | 2.5 |

| CRV3 | 2-O-benzyloxy-2-O-desmethyl carvedilol | 5 |

| CRV4 | This compound | 10 |

| CRV5 | N-Benzyl carvedilol | 25 |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations have been instrumental in visualizing and understanding the interactions between carvedilol analogs and their biological targets at the molecular level. researchgate.net These computational techniques provide insights into the binding modes that are crucial for rational drug design. nih.govresearchgate.net

Studies guided by the X-ray crystal structure of the carvedilol analog carazolol (B1668300) complexed with the β-adrenergic receptor have revealed key binding interactions. nih.gov These include:

Hydrogen Bonding: The carbazole amino group forms a hydrogen bond with the receptor residue S203. Multiple hydrogen bonds occur between the secondary alcohol and the protonated amino group of the β-amino alcohol moiety with residues D113, Y316, and N312. nih.gov

Hydrophobic Interactions: The aromatic rings of the carbazole and the N-isopropyl group engage in a series of hydrophobic interactions with corresponding hydrophobic pockets in the receptor. nih.gov

These findings suggest that modifying or blocking these key hydrogen-bonding and hydrophobic regions can disrupt binding to the β-adrenergic receptor, thereby altering the drug's activity. nih.gov For example, carvedilol has been shown to be unique in its ability to switch the β1-adrenergic receptor (β1AR) from a Gαs-coupled to a Gαi-coupled receptor, a mechanism that underlies its β-arrestin biased signaling. nih.gov

Docking studies have also been applied to explore the binding of carvedilol to other targets. For instance, docking simulations of twenty FDA-approved β-blockers, including carvedilol, against the SARS-CoV-2 main protease (Mpro) showed promising binding affinities. nih.govrsc.org Computational studies using Density Functional Theory (DFT) have also been employed to analyze the conformational landscape of carvedilol fragments, providing a deeper understanding of its molecular structure in different solvent environments. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Development for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. innovareacademics.in Such models have been developed for carvedilol derivatives, including this compound, to predict activity based on physicochemical and geometrical properties. innovareacademics.in

In one study, five carvedilol derivatives were analyzed using GAUSSIAN 03 software to calculate quantum chemical parameters. innovareacademics.in These parameters, which describe the electronic and spatial properties of the molecules, were then used to construct a QSAR equation. The calculated properties included:

Energy Gap (HOMO-LUMO): The difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which is an index of molecular stability. innovareacademics.in

Log P: The octanol/water partition coefficient, indicating lipophilicity. innovareacademics.in

Global Hardness (η): A measure of resistance to change in electron distribution. innovareacademics.in

The resulting QSAR equation for predicting the activity (Log 1/C) of carvedilol derivatives based on physicochemical properties was: Log 1/C = -29.5744 + 17.1334 Log P + 19603.97 ΔHOMO-LUMO + 2.7725 μ – 38902 η innovareacademics.in

This equation demonstrates how lipophilicity (Log P), molecular stability (ΔHOMO-LUMO), polarity (μ), and chemical hardness (η) collectively influence the pharmacological activity of these compounds. innovareacademics.in Such QSAR and Quantitative Structure-Property Relationship (QSPR) models are valuable tools in the drug discovery process, enabling the computational screening and prediction of the activity of new analogs before synthesis. nih.govsemanticscholar.org

Table 2: Calculated Physicochemical Properties of Carvedilol Derivatives

| Property | CRV1 | CRV2 | CRV3 | CRV4 (this compound) | CRV5 |

|---|---|---|---|---|---|

| ΔHf°/KJ/mol | -168.273 | -208.987 | -249.761 | -402.93 | -399.568 |

| Log P | 4.858 | 4.157 | 2.935 | 2.861 | 3.562 |

| Δ HOMO-LUMO | 0.183 | 0.182 | 0.181 | 0.181 | 0.182 |

| Dipole Moment (μ) | 1.999 | 2.793 | 3.218 | 3.327 | 3.012 |

| Electronegativity (χ) | 0.103 | 0.103 | 0.104 | 0.104 | 0.103 |

| Global Hardness (η) | 0.091 | 0.091 | 0.091 | 0.091 | 0.091 |

| Global Electrophilicity (ω) | 0.058 | 0.058 | 0.059 | 0.059 | 0.058 |

De Novo Design and Computational Screening of this compound Analogs

De novo design and computational screening represent advanced strategies in drug discovery aimed at identifying novel molecules with desired pharmacological properties. While specific examples of de novo design for this compound are not extensively documented, the principles are widely applied in medicinal chemistry. mdpi.com The process involves using computational algorithms to generate new molecular structures from scratch that are predicted to fit a specific biological target.

Computational screening, on the other hand, involves searching large databases of existing compounds to identify those that are likely to bind to a target receptor. core.ac.uk This approach has been used in the context of carvedilol, where a set of FDA-approved drugs was computationally screened for binding to the PAR2 receptor, successfully identifying carvedilol as a weak antagonist. uq.edu.au

The large-scale synthesis and evaluation of around 100 carvedilol analogs can be viewed as a practical application of these principles. nih.gov Guided by existing structural knowledge from docking studies, this effort systematically explored the chemical space around the carvedilol motif to optimize a specific activity (SOICR inhibition) while minimizing others (β-blockade). nih.gov This type of rational, structure-guided exploration is a cornerstone of modern drug development.

The ultimate goal of these computational methods is to streamline the discovery pipeline, making it more efficient and cost-effective by prioritizing the synthesis of compounds with the highest probability of success. innovareacademics.incore.ac.uk

Analytical Methodologies for Research Applications of N Isopropyl Carvedilol

Spectroscopic Techniques for Characterization and Quantification (e.g., UV, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of impurities. Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet (UV) spectroscopy are key tools for identifying N-Isopropyl Carvedilol (B1668590).

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), provides molecular weight and fragmentation data. For N-Isopropyl Carvedilol, electrospray ionization (ESI) is a common technique. The protonated molecular ion [M+H]⁺ has been observed at a mass-to-charge ratio (m/z) of 449, confirming its molecular weight of 448.55 g/mol . mdpi.comallmpus.com One study also reported a potential chlorine adduct with an m/z of 487.08 [M+H]⁺. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure. While specific spectra for this compound are not always published in general literature, its structure is confirmed through standard 1H-NMR and 13C-NMR techniques as part of the characterization of reference standards. allmpus.com Quantitative NMR (qNMR) has also been validated as a method for determining the purity of Carvedilol without needing a reference standard of the analyte itself. rsc.org

Ultraviolet (UV) Spectroscopy is the most common detection method used in HPLC and UPLC analysis. This compound is detected along with Carvedilol at wavelengths around 240 nm. innovareacademics.ininnovareacademics.in Some methods use dual-wavelength detection, for example at 226 nm and 240 nm, to ensure all impurities are adequately detected. ijpsonline.comijpsonline.com

Table 2: Spectroscopic Data for this compound

| Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| Mass Spec. | Molecular Formula | C₂₇H₃₂N₂O₄ | allmpus.com |

| Mass Spec. | Molecular Weight | 448.55 | allmpus.com |

| LC-MS/MS (ESI+) | [M+H]⁺ | 449 m/z | mdpi.com |

| LC-MS/MS (ESI+) | [M+H+Cl]⁺ Adduct | 487.08 m/z | mdpi.com |

| UV Spec. | Detection Wavelength | 240 nm, 226 nm | ijpsonline.comijpsonline.commdpi.com |

Method Validation Protocols for Research-Grade Analytical Assays (e.g., ICH Guidelines)

Any analytical method intended for the quantification of impurities must be rigorously validated to ensure its performance is reliable and suitable for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1). ijpsonline.comich.org The validation process assesses several key parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). innovareacademics.inich.org

Methods developed for Carvedilol and its impurities, including this compound, have been successfully validated. ijpsonline.cominnovareacademics.in

Specificity: The ability to measure the analyte (this compound) without interference from other components like the main drug, other impurities, or degradation products. This is demonstrated through forced degradation studies and by spiking the sample with all known impurities. ijpsonline.comijpsonline.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For impurity quantification, linearity is typically established from the LOQ to 150% of the impurity specification limit. ijpsonline.com

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the impurity standard is added to a sample matrix and the percentage recovered is calculated. ijpsonline.cominnovareacademics.in

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day, inter-analyst), and reproducibility. ijpsonline.comich.org

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. ijpsonline.comich.org These values indicate the sensitivity of the method.

Table 3: Typical Validation Parameters for the Quantification of this compound (as an impurity)

| Parameter | Typical Acceptance Criteria (ICH) | Reported Findings for Carvedilol Impurity Methods | Reference |

|---|---|---|---|

| Linearity (r²) | ≥ 0.99 | Correlation coefficients > 0.999 for all impurities. | ijpsonline.com |

| Accuracy (% Recovery) | Typically 80-120% for impurities at low concentrations. | Recoveries between 96.7% and 108.1% for all impurities. | innovareacademics.in |

| Precision (% RSD) | Should not be more than a few percent (e.g., <5-15% depending on concentration). | %RSD for method precision was <5% for each impurity. | ijpsonline.com |

| LOD | Signal-to-Noise ratio of 3:1 | LOD values in the range of 0.002–0.004% reported for UPLC methods. | innovareacademics.in |

| LOQ | Signal-to-Noise ratio of 10:1 | LOQ values obtained from linearity curves as per ICH guidelines. | ijpsonline.com |

Emerging Research Directions and Future Academic Perspectives on N Isopropyl Carvedilol

Investigation of N-Isopropyl Carvedilol (B1668590) as a Chemical Probe or Research Tool

The primary role of N-Isopropyl Carvedilol in current research is as a chemical probe and analytical standard, particularly in the context of pharmaceutical quality control and stability testing for Carvedilol. As a known impurity and degradation product, its detection and quantification are crucial for ensuring the safety and efficacy of the parent drug.

Forced degradation studies, which are essential for understanding the stability profile of a drug, have identified this compound as a product that can form under specific stress conditions. For instance, investigations have shown that this compound can emerge when Carvedilol is subjected to basic (alkaline) conditions. mdpi.com In one such study, a peak corresponding to the protonated molecular ion of this compound (m/z 449) was identified using mass spectrometry after exposing Carvedilol to an alkali substance. mdpi.com

The availability of this compound as a United States Pharmacopeia (USP) certified reference standard underscores its importance as a research tool. usp.org This allows analytical chemists and formulation scientists to:

Develop and validate analytical methods (e.g., High-Performance Liquid Chromatography, HPLC) for the accurate detection of this specific impurity in bulk Carvedilol or its finished dosage forms. ijpsonline.com

Perform quality control checks during the manufacturing process to ensure that the level of this impurity remains below the established safety thresholds.

Conduct stability studies to assess how different storage conditions might lead to the degradation of Carvedilol into this compound. mdpi.com

The table below summarizes findings from a degradation study where this compound was identified.

| Stress Condition | Degradation Product Identified | Method of Detection | Significance |

|---|---|---|---|

| Alkaline Hydrolysis | This compound | Mass Spectrometry (MS) | Indicates a specific degradation pathway for Carvedilol. |

| Alkaline Hydrolysis | This compound with chlorine adduct | Mass Spectrometry (MS) | Suggests potential for secondary reactions during degradation. |

| Thermal Stress | Two other degradation products (not this compound) | Mass Spectrometry (MS) | Highlights the specificity of impurity formation under different conditions. |

Exploration of Novel Mechanistic Roles and Preclinical Applications for this compound

Currently, research into novel mechanistic roles or direct preclinical applications for this compound as a standalone therapeutic agent is limited. Its investigation has been predominantly confined to its identity as a process-related impurity or degradation product of Carvedilol. mdpi.comijpsonline.com

However, its structural relationship to Carvedilol allows for academic speculation on its potential biological activity. Carvedilol's therapeutic effects stem from its specific interactions with adrenergic receptors. drugbank.com Structural modifications, such as the addition of an isopropyl group to the amine nitrogen, would be expected to alter these interactions. Research on other Carvedilol analogs has shown that modifications to the core structure, including the linker chain containing the amino group, can significantly impact biological activity, such as the inhibition of the ryanodine (B192298) receptor 2 (RyR2) channel. nih.gov The introduction of the bulkier N-isopropyl group could sterically hinder the key hydrogen bonding and hydrophobic interactions necessary for receptor binding, potentially reducing or eliminating the α- and β-blocking activity seen with the parent compound. nih.gov

While no specific applications for this compound have been established, the study of such analogs contributes to a deeper understanding of the structure-activity relationships (SAR) of the Carvedilol pharmacophore. This knowledge is valuable for the rational design of new compounds with more desirable pharmacological profiles.

Advanced Drug Delivery System Research for Carvedilol Analogs (e.g., Nanoparticle-Based Systems for Targeted Mechanistic Studies)

While this compound itself is not the focus of drug delivery research, extensive work is being done on advanced delivery systems for its parent compound, Carvedilol, and by extension, its analogs. These systems, particularly nanoparticle-based platforms, are being explored not only to improve bioavailability but also to enable targeted delivery for mechanistic studies. ahajournals.org

Carvedilol suffers from poor oral bioavailability due to low aqueous solubility and significant first-pass metabolism. nih.govresearchgate.net Nanoparticle-based delivery systems are being developed to overcome these limitations and to direct the drug to specific sites of action, which is crucial for studying its mechanisms in a targeted manner.

Key research areas include:

Solid Lipid Nanoparticles (SLNs): These have been shown to enhance the cellular uptake of Carvedilol. Preclinical studies using Caco-2 cell models, which mimic the intestinal epithelium, found that SLN-encapsulated Carvedilol had significantly better absorption compared to the free drug. oaepublish.com This platform allows researchers to study absorption mechanisms like endocytosis more closely. researchgate.net

Albumin-Based Nanoparticles: Bovine serum albumin (BSA)-based nanoparticles have been used to encapsulate Carvedilol, creating a system for sustained release. mdpi.comresearchgate.net Pharmacokinetic studies in rats showed that these nanoparticles provided a longer in vivo circulation time compared to a pure Carvedilol suspension, offering a tool to study the effects of prolonged drug exposure. mdpi.com

Cell-Membrane Coated Nanoparticles: In a novel approach for targeted therapy, Carvedilol was encapsulated in nanoparticles coated with platelet membranes. mdpi.com These "biomimetic" nanoparticles were designed to target ischemic myocardial tissue. In a rat model of myocardial ischemia-reperfusion injury, this targeted delivery system showed significantly improved therapeutic effects compared to intravenously injected free Carvedilol, demonstrating a powerful method for studying drug action at a specific pathological site. mdpi.com

Self-Nano-Emulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations are designed to form nanoemulsions in the gastrointestinal tract, enhancing the solubility and absorption of lipophilic drugs like Carvedilol. nih.gov Research has focused on optimizing SNEDDS to augment oral bioavailability, potentially by facilitating transport through the lymphatic system. nih.gov

The table below provides an interactive summary of various nanoparticle-based systems being researched for Carvedilol delivery.

| Nanoparticle System | Key Components | Objective / Mechanistic Insight | Key Finding |

|---|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | Lipids (e.g., glyceryl monostearate), Surfactants | Enhance cellular uptake and study absorption mechanisms. oaepublish.comresearchgate.net | Demonstrated superior absorption in Caco-2 cells via endocytosis. oaepublish.com |

| Albumin-Based Nanoparticles | Bovine Serum Albumin (BSA) | Achieve sustained release and prolonged circulation. mdpi.comresearchgate.net | Released drug was observable in plasma for up to 72 hours in rats. mdpi.com |

| Platelet-Membrane Vesicles (PMVs) | Platelet membranes, Carvedilol core | Target ischemic myocardial tissue for localized treatment. mdpi.com | Significantly improved cardiac function and reduced infarct size in MIRI models. mdpi.com |

| Self-Nano-Emulsifying Drug Delivery Systems (SNEDDS) | Oils, Surfactants, Co-surfactants (e.g., Capmul PG8, Cremophor EL) | Enhance oral bioavailability via lymphatic transport. nih.gov | Several-fold augmentation in permeability and absorption in rat perfusion studies. nih.gov |

| Chitosan Nanoparticles | Chitosan, Tripolyphosphate (TPP) | Enhance oral bioavailability and provide sustained release. researchgate.net | Sustained release observed for 72 hours with small particle size (79 nm). researchgate.net |

This research into advanced drug delivery for Carvedilol provides a framework that could be applied to its analogs, should any of them, including this compound, ever prove to have unique and desirable mechanistic properties warranting further preclinical development.

Q & A

Q. How should dissolution studies for N-Isopropyl Carvedilol formulations be designed to evaluate bioavailability?

Dissolution testing should follow USP standards using a rotating paddle apparatus (50 rpm) with 900 mL phosphate buffer (pH 7.4) at 37 ± 0.5°C. Samples are withdrawn at intervals (e.g., 15, 30, 60 minutes) and analyzed via UV spectrophotometry at 243 nm. Sink conditions must be maintained by replenishing the medium. This setup assesses release kinetics and predicts bioavailability, ensuring formulation consistency .

Q. What analytical methods are used to validate the chemical identity of this compound in formulations?

Fourier-transform infrared spectroscopy (FTIR) confirms structural integrity by comparing key peaks (e.g., carbazole stretches) between pure and formulated samples. High-performance liquid chromatography (HPLC) quantifies purity and monitors degradation products. Method validation includes specificity, linearity, and accuracy checks per ICH guidelines .

Q. How can excipient compatibility be assessed during preformulation studies?

Conduct drug-excipient compatibility tests using differential scanning calorimetry (DSC) and accelerated stability studies (40°C/75% RH for 3–6 months). Monitor physical and chemical changes (e.g., melting point shifts, new FTIR peaks) to identify incompatible excipients .

Advanced Research Questions

Q. What statistical experimental designs optimize this compound formulations?

The Box-Behnken design is effective for optimizing press-coated tablets. Vary concentrations of rate-controlling polymers (e.g., HPMC K4M, ethyl cellulose) and analyze responses like lag time and dissolution profiles. Use software (e.g., Design Expert®) for response surface modeling and desirability functions to identify the optimal formulation .

Q. How is population pharmacokinetic (PK) analysis applied to this compound?

Population PK models integrate sparse clinical data using nonlinear mixed-effects modeling (NONMEM). Validate HPLC methods for plasma concentration measurements, ensuring precision (±15% error) and sensitivity (LOQ ≤1 ng/mL). Bayesian estimation can individualize dosing in subpopulations (e.g., hepatic impairment) .

Q. How can structural modifications reduce β-adrenergic receptor binding while preserving RyR2 inhibition?

Structure-activity relationship (SAR) studies guide modifications:

Q. How do researchers reconcile contradictions in clinical efficacy data (e.g., mortality vs. primary endpoints)?

Analyze trial design differences (e.g., patient stratification, endpoint definitions). For example, the U.S. Carvedilol Heart Failure Study found reduced mortality despite neutral primary endpoints, highlighting the need for pre-specified secondary analyses and rigorous statistical powering .

Q. What methodologies ensure reproducibility in preclinical studies of this compound?

Follow NIH guidelines for preclinical reporting:

- Specify animal strain, sample size calculations, and randomization methods.

- Use positive/negative controls (e.g., propranolol for β-blockade comparisons).

- Report IC₅₀/EC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA with Tukey post hoc) .

Methodological Considerations

Q. How are pharmacopeial standards (e.g., USP) implemented in quality control?

USP Carvedilol RS is used as a reference standard. Prepare test solutions per USP monographs (e.g., dissolution medium pH 7.4, HPLC mobile phase: acetonitrile-phosphate buffer). Validate methods for specificity, accuracy (98–102% recovery), and precision (RSD ≤2%) .

Q. What strategies mitigate variability in transdermal patch permeation studies?

Use Franz diffusion cells with excised skin (human/porcine). Normalize data to skin thickness and donor-receiver compartment conditions (32°C, sink state). Combine functional (e.g., HPMC) and non-functional polymers (e.g., Eudragit®) to modulate drug release. Validate with in vivo pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.